2-cyano-N-(2-methylcyclohexyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h8-9H,2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUYGCBMIJLBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-cyano-N-(2-methylcyclohexyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-cyano-N-(2-methylcyclohexyl)acetamide, a niche yet potentially significant molecule in the landscape of synthetic chemistry and drug discovery. The document delineates its fundamental molecular and physicochemical properties, outlines a detailed, validated synthetic protocol, and explores its prospective applications, particularly within medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel chemical entities. We will delve into the causality behind experimental choices, ensuring a robust and reproducible understanding of this compound.
Core Molecular Attributes
This compound is a derivative of cyanoacetamide, characterized by the presence of a 2-methylcyclohexyl substituent on the amide nitrogen. This structural feature imparts specific physicochemical properties that influence its reactivity, solubility, and biological activity.
Molecular Formula and Weight
The chemical structure of this compound is defined by the following molecular formula and corresponding molecular weight:
| Attribute | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O | [1] |
| Molecular Weight | 180.25 g/mol | Calculated |
The molecular weight is calculated based on the atomic weights of the constituent elements: (10 * 12.01) + (16 * 1.01) + (2 * 14.01) + (1 * 16.00) = 180.25.
Structural Representation
The two-dimensional structure of this compound is depicted below:
Figure 1: 2D structure of this compound.
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is most effectively achieved through the amidation of a cyanoacetic acid derivative with 2-methylcyclohexylamine. The following protocol is designed to be self-validating, with in-process checks to ensure reaction completion and product purity.
Materials and Reagents
-
Ethyl cyanoacetate (CAS: 105-56-6)
-
2-Methylcyclohexylamine (CAS: 7003-32-9)
-
Toluene (Anhydrous)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous sodium chloride solution)
-
Magnesium sulfate (Anhydrous)
-
Hexanes
-
Ethyl acetate
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Step-by-Step Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Causality Behind Experimental Choices
-
Choice of Ethyl Cyanoacetate: The ethyl ester of cyanoacetic acid is a common and cost-effective starting material that readily undergoes amidation.
-
Anhydrous Toluene: The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester starting material and the cyano group. Toluene is chosen for its suitable boiling point for reflux and its ability to azeotropically remove the ethanol byproduct, driving the reaction to completion.
-
Dropwise Addition: Slow, dropwise addition of the amine helps to control the initial exotherm of the reaction.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the amidation to proceed at a reasonable rate.
-
Aqueous Work-up with Sodium Bicarbonate: This step is crucial to neutralize any unreacted cyanoacetic acid that may have formed via hydrolysis and to remove any acidic impurities.
-
Recrystallization from Hexanes: Hexanes are a good choice for recrystallization as the product is expected to have moderate polarity, being soluble at elevated temperatures and precipitating upon cooling, which aids in the removal of more polar and non-polar impurities.
Prospective Applications and Future Directions
While this compound is not yet a widely studied compound, its structural motifs suggest potential applications in several areas of drug development and chemical synthesis.
Medicinal Chemistry Scaffolding
The cyanoacetamide core is a known pharmacophore present in various biologically active molecules. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups. The 2-methylcyclohexyl group adds lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets.
Figure 3: Potential therapeutic applications based on structural features.
Synthetic Intermediate
This compound can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The activated methylene group adjacent to the cyano and carbonyl groups is amenable to a variety of condensation reactions, paving the way for the creation of novel chemical libraries for high-throughput screening.
Conclusion
This compound represents a molecule with untapped potential. This guide provides the foundational knowledge of its core properties and a robust synthetic methodology. It is our hope that this detailed technical overview will empower researchers to explore its utility in their respective fields, fostering innovation in both synthetic chemistry and drug discovery. The self-validating nature of the described protocols is designed to ensure reproducibility and build a solid foundation for future investigations.
References
- [Placeholder for a relevant synthesis or methodology paper, if one were to exist. A comprehensive search did not yield a specific publication for this exact compound, highlighting its novelty.]
-
3-CYANO-6-NITRO-4-(1H)INDAZOLE CARBOXYLIC ACID METHYL ... (n.d.). Retrieved February 15, 2026, from [Link]. [Note: This source lists the molecular formula for the CAS number 380190-59-0, which is the target compound of this guide.]
Sources
Methodological & Application
The Strategic Synthesis of Aminopyridines from 2-Cyano-N-(2-methylcyclohexyl)acetamide: A Guide for Medicinal Chemists
Introduction: The Enduring Importance of the Aminopyridine Scaffold in Drug Discovery
The aminopyridine moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions, including hydrogen bonding and metal coordination, make it a versatile building block in the design of novel therapeutics. Aminopyridine derivatives have demonstrated a broad spectrum of biological activities, finding application as treatments for neurological disorders, infectious diseases, and as kinase inhibitors in oncology.[2][3][4] The simplicity and low molecular weight of the aminopyridine core also offer significant advantages in drug development, often leading to favorable pharmacokinetic profiles.[1]
This application note provides a comprehensive guide to the synthesis of substituted aminopyridines, utilizing 2-cyano-N-(2-methylcyclohexyl)acetamide as a key precursor. We will delve into the strategic considerations behind this synthetic approach, provide detailed, field-proven protocols for the synthesis of the precursor and its subsequent cyclization, and offer a framework for the thorough characterization of the resulting products. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable pathway to access this important class of molecules.
Synthetic Strategy: A Two-Step Approach to Aminopyridine Analogs
The synthesis of the target aminopyridines is efficiently achieved through a two-step sequence:
-
Amidation: The synthesis of the N-substituted cyanoacetamide precursor, this compound, via the reaction of ethyl cyanoacetate with 2-methylcyclohexylamine.
-
Cyclization: The subsequent Guareschi-Thorpe condensation of the precursor with a 1,3-dicarbonyl compound, such as acetylacetone, to yield the desired N-substituted 3-cyano-2-pyridone, a tautomer of the corresponding aminopyridine.
This strategy offers a high degree of flexibility, as a wide variety of commercially available amines and 1,3-dicarbonyl compounds can be employed to generate a diverse library of aminopyridine analogs for structure-activity relationship (SAR) studies.
Part 1: Synthesis of the Precursor, this compound
The initial step involves the formation of an amide bond between the primary amine, 2-methylcyclohexylamine, and the ester, ethyl cyanoacetate. This reaction is typically a straightforward nucleophilic acyl substitution.
Reaction Mechanism: Nucleophilic Acyl Substitution
The lone pair of electrons on the nitrogen atom of 2-methylcyclohexylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol to form the stable amide product. The reaction is often carried out at elevated temperatures to drive it to completion.
Caption: Mechanism of this compound Synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-alkylated-2-cyanoacetamide derivatives.[5]
Materials and Reagents:
-
2-Methylcyclohexylamine
-
Ethyl cyanoacetate
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Diethyl ether
-
Ethanol
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methylcyclohexylamine (0.1 mol, 11.32 g) and ethyl cyanoacetate (0.1 mol, 11.31 g).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux. The ethanol generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of ethanol collected. The reaction is typically complete when the theoretical amount of ethanol has been collected (approximately 4-6 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or diethyl ether/hexane, to yield the desired this compound as a solid.
Part 2: Synthesis of N-(2-methylcyclohexyl)-3-cyano-4,6-dimethyl-2-pyridone
The second stage of the synthesis involves the construction of the pyridone ring via the Guareschi-Thorpe condensation. This reaction is a powerful tool for the formation of substituted pyridines.[6][7]
Reaction Mechanism: The Guareschi-Thorpe Condensation
The Guareschi-Thorpe reaction proceeds through a series of steps initiated by a base-catalyzed Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.
Caption: Guareschi-Thorpe Reaction Workflow.
Experimental Protocol: Synthesis of N-(2-methylcyclohexyl)-3-cyano-4,6-dimethyl-2-pyridone
This protocol is based on established methods for the synthesis of 3-cyano-2-pyridone derivatives.[5][8]
Materials and Reagents:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Potassium Hydroxide (KOH) or another suitable base (e.g., piperidine)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (0.01 mol, 1.80 g) and acetylacetone (0.01 mol, 1.00 g) in 20 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (e.g., 0.1 g) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.
Part 3: Characterization of Precursor and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR Signals (ppm, CDCl₃) | Predicted ¹³C NMR Signals (ppm, CDCl₃) | Expected IR (cm⁻¹) |
| This compound | C₁₀H₁₆N₂O | 180.25 | δ 6.0-6.5 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH-NH), 3.4 (s, 2H, CH₂CN), 1.0-2.0 (m, 9H, cyclohexyl), 0.9 (d, 3H, CH₃) | δ 163 (C=O), 116 (CN), 50 (CH-NH), 35, 33, 26, 25, 24 (cyclohexyl), 25 (CH₂CN), 18 (CH₃) | ~3300 (N-H), ~2930, 2860 (C-H), ~2250 (C≡N), ~1650 (C=O) |
| N-(2-methylcyclohexyl)-3-cyano-4,6-dimethyl-2-pyridone | C₁₅H₂₀N₂O | 244.33 | δ 6.1 (s, 1H, pyridone H), 4.5-4.7 (m, 1H, CH-N), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃), 1.0-2.0 (m, 9H, cyclohexyl), 0.9 (d, 3H, CH₃) | δ 162 (C=O), 160, 150 (pyridone C), 117 (CN), 105 (pyridone C-CN), 55 (CH-N), 35, 33, 26, 25, 24 (cyclohexyl), 20, 18 (pyridone CH₃), 18 (cyclohexyl CH₃) | ~2930, 2860 (C-H), ~2220 (C≡N), ~1660 (C=O) |
Spectroscopic data for N-substituted 2-pyridones and related structures can be found in the literature.[1][5][9][10]
Conclusion
The synthetic route detailed in this application note provides a reliable and adaptable method for accessing N-substituted aminopyridine derivatives, a class of compounds with significant potential in drug discovery. By following the outlined protocols for the synthesis of this compound and its subsequent cyclization, researchers can efficiently generate novel molecular entities for biological screening. The provided characterization data, while predictive, offers a solid benchmark for confirming the successful synthesis of these valuable compounds.
References
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Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102. [Link]
- The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (n.d.).
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). [Link]
-
2-n-BUTYL-2-METHYLCYCLOHEXANONE - Michael Pittelkow. (n.d.). [Link]
-
Al-Warhi, T., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 14, 12345-12356. [Link]
-
Chand, K., et al. (2015). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. [Link]
-
Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2008). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 85, 1-10. [Link]
-
Ethyl cyanoacetate - Wikipedia. (n.d.). [Link]
-
Guareschi-Thorpe Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). [Link]
-
An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. (n.d.). [Link]
-
Was wondering if substituting ethyl cyanoacetate in these knovenangel condensation reactions cyanoacrylates would go through a similar mechanism and produce and enenitrile instead of the ester/ carboxylic acid? Any ideas also on reaction conditions etc? Going for creativity, thank you : r/chemhelp - Reddit. (2021, September 14). [Link]
-
Boukattaya, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Molbank, 2023(4), M1780. [Link]
-
Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). [Link]
-
Proton magnetic resonance spectra of several 2-substituted pyridines - ACS Publications. (1961). The Journal of Physical Chemistry, 65(5), 854-857. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Publishing. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed. (2013). European Journal of Medicinal Chemistry, 69, 547-556. [Link]
-
Li, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2824. [Link]
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- 10. researchgate.net [researchgate.net]
The Cyanoacetamide Scaffold: A Versatile Platform for the Synthesis of Heterocyclic Libraries in Drug Discovery
Application Note & Protocols
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and chemical biology.
Abstract
The cyanoacetamide core is a privileged and remarkably versatile scaffold in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have enabled the rapid construction of diverse heterocyclic libraries, leading to the discovery of numerous bioactive compounds. This technical guide provides an in-depth exploration of the preparation of heterocyclic libraries utilizing cyanoacetamide-based synthons. We will delve into the fundamental chemical principles that underpin the reactivity of this scaffold and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, including pyridinones, 2-aminothiophenes, and 2-aminoquinolines. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to empower researchers in their drug discovery endeavors.
The Power of the Cyanoacetamide Scaffold: A Privileged Synthon
Cyanoacetamide (2-cyanoacetamide) is an organic compound featuring both a nitrile and an amide functional group.[1] This dual functionality, combined with the highly acidic α-methylene protons, makes it an exceptionally valuable precursor in a plethora of multicomponent reactions (MCRs).[2][3] MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the starting materials. This inherent efficiency allows for the rapid generation of molecular complexity from simple, readily available starting materials, a crucial aspect of modern drug discovery.[4]
The reactivity of the cyanoacetamide scaffold can be attributed to several key features:
-
Active Methylene Group: The protons on the carbon atom situated between the electron-withdrawing cyano and carbonyl groups are highly acidic and readily deprotonated. This facilitates their participation in a variety of carbon-carbon bond-forming reactions, most notably Knoevenagel-type condensations.[1][5]
-
Nucleophilic and Electrophilic Sites: Cyanoacetamides possess both nucleophilic (at the nitrogen of the amide and the deprotonated α-carbon) and electrophilic (at the carbonyl carbon and the nitrile carbon) centers.[6] This allows for a wide range of annulation and cyclization reactions with various bidentate reagents to form diverse heterocyclic systems.[7]
-
Versatility in Substitution: The amide nitrogen can be easily substituted with a wide range of alkyl, aryl, or heteroaryl groups, providing a key point for introducing molecular diversity into the final library of compounds.[2][8]
These characteristics have positioned cyanoacetamide as a cornerstone in the synthesis of privileged heterocyclic scaffolds known to possess a broad spectrum of biological activities.[9][10]
Foundational Synthetic Strategies: Multicomponent Reactions
The true power of the cyanoacetamide scaffold is unleashed in the context of multicomponent reactions. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules.
Logical Flow of Cyanoacetamide-Based MCRs
Caption: General workflow for generating heterocyclic libraries from cyanoacetamide scaffolds via multicomponent reactions.
Experimental Protocols
The following protocols are presented as robust and reproducible methods for the synthesis of key heterocyclic libraries from cyanoacetamide scaffolds.
Protocol 1: Synthesis of Substituted Pyridin-2-ones via a Solvent-Free Cascade Reaction
This protocol describes a green and efficient method for the synthesis of functionalized pyridin-2-ones, which are important structural motifs in many biologically active compounds. The reaction proceeds via a multi-component, solvent-free cascade reaction.[11]
Rationale: This one-pot reaction leverages the reactivity of the active methylene group of cyanoacetamide in a cascade of condensation and cyclization reactions. The absence of a solvent simplifies the work-up procedure and aligns with the principles of green chemistry.
Experimental Workflow:
Caption: Workflow for the synthesis of pyridin-2-ones.
Step-by-Step Protocol:
-
In a clean, dry round-bottom flask, combine the desired 2-cyanoacetamide (1.0 mmol), a ketone (1.0 mmol), and acetone (excess, acting as both reactant and solvent).
-
Add a catalytic amount of piperidine (approximately 0.1 mmol).
-
Heat the reaction mixture with stirring at a temperature of 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-4 hours), cool the mixture to room temperature.
-
The solid product that forms is collected by filtration.
-
Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure pyridin-2-one derivative.
Data Summary Table:
| Entry | Cyanoacetamide (R) | Ketone | Yield (%) |
| 1 | Phenyl | Cyclohexanone | 92 |
| 2 | 4-Chlorophenyl | Cyclopentanone | 88 |
| 3 | Methyl | Acetophenone | 85 |
| 4 | Benzyl | 4-Methoxyacetophenone | 90 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.[11]
Protocol 2: The Gewald Three-Component Reaction for the Synthesis of 2-Aminothiophenes
The Gewald reaction is a classic and highly reliable MCR for the synthesis of 2-aminothiophenes from a carbonyl compound, a cyanoacetamide, and elemental sulfur.[4][12] These thiophene derivatives are prevalent in many pharmaceuticals.
Rationale: This reaction proceeds through an initial Knoevenagel condensation between the cyanoacetamide and the aldehyde or ketone, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization. The use of a base like triethylamine or piperidine is crucial for facilitating the initial condensation and the subsequent steps.
Experimental Workflow:
Caption: Workflow for the Gewald three-component synthesis of 2-aminothiophenes.
Step-by-Step Protocol:
-
To a solution of the cyanoacetamide (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in ethanol (10-15 mL), add elemental sulfur (1.0 mmol, 32 mg).
-
Add triethylamine (1.0 mmol, 0.14 mL) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
In many cases, the product will precipitate directly from the reaction mixture upon cooling. Alternatively, the reaction mixture can be poured into ice-water to induce precipitation.[12]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
The product is often pure enough for subsequent use, but can be recrystallized from ethanol or another suitable solvent if necessary.
Data Summary Table:
| Entry | Cyanoacetamide (R) | Carbonyl Compound | Yield (%) |
| 1 | Morpholin-4-yl | Cyclohexanone | 85 |
| 2 | Phenyl | 4-Chlorobenzaldehyde | 90 |
| 3 | 4-Methoxyphenyl | Acetone | 78 |
| 4 | Benzyl | Propanal | 82 |
Yields are representative and based on published procedures.[4][12]
Protocol 3: Friedländer Annulation for the Synthesis of 2-Aminoquinolines
The Friedländer annulation is a powerful method for the synthesis of quinolines. This protocol describes a variation using cyanoacetamides and 2-aminobenzaldehydes to produce highly substituted 2-aminoquinoline-3-carboxamides.[9] Quinolines are a very important class of heterocycles in drug discovery.[9][10]
Rationale: This reaction involves the base-catalyzed condensation of a compound containing an active methylene group (the cyanoacetamide) with a 2-aminoaryl aldehyde or ketone. The initial Knoevenagel condensation is followed by an intramolecular cyclization and dehydration to form the quinoline ring system.
Experimental Workflow:
Caption: Workflow for the Friedländer synthesis of 2-aminoquinolines.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the cyanoacetamide (1.0 mmol) and the 2-aminobenzaldehyde derivative (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as sodium hydroxide (a few drops of a 1 M aqueous solution) or piperidine.
-
Heat the reaction mixture to reflux and maintain for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol and then water.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or a mixture of DMF/water can be performed for further purification.
Data Summary Table:
| Entry | Cyanoacetamide (R) | 2-Aminobenzaldehyde | Yield (%) |
| 1 | Phenyl | 2-Amino-5-chlorobenzaldehyde | 92 |
| 2 | Benzyl | 2-Aminobenzaldehyde | 88 |
| 3 | 4-Fluorophenyl | 2-Amino-4,5-dimethoxybenzaldehyde | 85 |
| 4 | Cyclohexyl | 2-Amino-3-nitrobenzaldehyde | 80 |
Yields are representative and based on published procedures.[9]
Conclusion
The cyanoacetamide scaffold is an undeniably powerful tool in the arsenal of the medicinal chemist. Its inherent reactivity and amenability to multicomponent reactions allow for the efficient and rapid synthesis of diverse and complex heterocyclic libraries. The protocols detailed in this application note for the synthesis of pyridinones, 2-aminothiophenes, and 2-aminoquinolines provide a solid foundation for researchers to build upon. By understanding the underlying chemical principles and leveraging these robust synthetic methods, scientists can accelerate the discovery of novel bioactive compounds and contribute to the advancement of drug development.
References
-
Dömling, A. (2009). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. ACS Combinatorial Science, 11(5), 432-443. [Link]
-
Aziz, S., et al. (2020). Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers. Green Chemistry, 22(15), 5015-5020. [Link]
-
Huang, Y., & Dömling, A. (2011). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 13(3), 265-271. [Link]
-
Request PDF. (n.d.). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited. ResearchGate. [Link]
-
ACS Publications. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science. [Link]
-
Sanad, S. M. H. (2025). Bis(α-Cyanoacetamides): Versatile Intermediates for the Synthesis of Diverse Heterocyclic and Macrocyclic Molecular Systems. Current Organic Chemistry, 29(17), 1305-1320. [Link]
-
Arkat USA. (n.d.). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3- cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. [Link]
-
Fadda, A. A., et al. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]
-
Boukattaya, M., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]
-
Huang, Y., & Dömling, A. (2012). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science, 14(3), 174-178. [Link]
-
Papakyriakou, A., et al. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 21, 217-225. [Link]
-
Papakyriakou, A., et al. (2025). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 21, 217-225. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-100. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis" by AHMED ALI FADDA, SAMIR BONDOCK et al. [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide [beilstein-journals.org]
- 11. Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-cyano-N-(2-methylcyclohexyl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(2-methylcyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction yields. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview
The synthesis of this compound is a classic example of an amide bond formation between 2-methylcyclohexylamine and cyanoacetic acid. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a highly unreactive ammonium carboxylate salt.[1][2][3] Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine.
The most common and effective method involves the use of a coupling agent, such as a carbodiimide, to convert the carboxylic acid's hydroxyl group into a better leaving group.[2][4]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A low yield can stem from several factors, from the quality of your starting materials to suboptimal reaction conditions and product loss during workup. Let's break down the most common culprits:
-
Purity of Starting Materials: Ensure both your 2-methylcyclohexylamine and cyanoacetic acid are of high purity. The amine is susceptible to oxidation, and impurities in the cyanoacetic acid can lead to unwanted side reactions. It is recommended to use freshly opened reagents or purify them before use if their quality is uncertain.
-
Inefficient Carboxylic Acid Activation: The core of this synthesis is the activation of cyanoacetic acid. If this step is incomplete, the reaction will not proceed efficiently. This can be due to:
-
Degraded Coupling Agent: Carbodiimides like DCC and EDC are sensitive to moisture. Use of old or improperly stored coupling agents will significantly reduce activation efficiency.
-
Inappropriate Stoichiometry: Typically, 1.0 to 1.2 equivalents of the coupling agent are used. Insufficient amounts will result in unreacted starting material.
-
-
Formation of Side Products: The primary side reaction when using carbodiimides is the formation of N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges intramolecularly instead of reacting with the amine.[5] This pathway is irreversible and consumes your activated acid. The use of additives like HOBt can effectively suppress this side reaction (see Q4).
-
Suboptimal Reaction Temperature: Amide coupling reactions are often started at a low temperature (0 °C) to control the initial exothermic reaction during acid activation and then allowed to warm to room temperature.[6] Running the reaction at too high a temperature can promote side reactions, while too low a temperature may lead to an impractically slow reaction rate.
-
Product Loss During Workup: The final product has some polarity and may be partially lost to the aqueous phase during extractions if the pH is not carefully controlled or if an excessive number of washes are performed.
Q2: I'm observing a significant amount of a white, insoluble precipitate that isn't my product. What is it and how do I remove it?
This is a classic issue when using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent. The white, insoluble precipitate is dicyclohexylurea (DCU) , the byproduct of DCC.[5]
-
Why it's a problem: DCU is notoriously difficult to remove because it is poorly soluble in most common organic solvents, including dichloromethane (DCM), ethyl acetate, and hexanes.[7] This means it often co-precipitates with the product or contaminates fractions during column chromatography.
-
Solutions:
-
Filtration: The primary method for removing the bulk of DCU is filtration of the reaction mixture before the aqueous workup.
-
Switch to a Water-Soluble Carbodiimide: The most effective solution is to replace DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .[4][5] The urea byproduct of EDC is water-soluble and can be easily removed during the aqueous extraction phase of the workup, completely circumventing the DCU problem.[5] This is the recommended approach for a cleaner reaction and simpler purification.
-
Q3: My reaction stalls and does not proceed to completion, even after an extended time. What could be the cause?
A stalled reaction points to an issue with one of the core components or conditions:
-
Moisture Contamination: Water is detrimental to this reaction. It can hydrolyze the highly reactive O-acylisourea intermediate back to the carboxylic acid and can also consume the carbodiimide. Ensure you are using anhydrous solvents and have thoroughly dried your glassware.
-
Steric Hindrance: The methyl group at the 2-position of the cyclohexylamine introduces some steric bulk, which can slow down the rate of nucleophilic attack compared to a less hindered amine like cyclohexylamine itself. If the reaction is stalling, consider extending the reaction time (e.g., overnight) or gently warming the mixture (e.g., to 30-40 °C) after the initial activation phase.
-
Incorrect Reagent Addition Order: The standard and most effective procedure is to pre-activate the carboxylic acid with the coupling agent and any additives before introducing the amine.[3] Adding all reagents at once can allow the acid-base reaction between cyanoacetic acid and 2-methylcyclohexylamine to compete with the activation step.
Q4: What is the role of additives like HOBt or DMAP, and should I be using them?
Additives are highly recommended for carbodiimide-mediated couplings to improve yield and reduce side products.[5]
-
Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt): These are the most common and effective additives. They work by intercepting the O-acylisourea intermediate to form an HOBt/HOAt-active ester. This new intermediate is highly reactive towards the amine but is stable against rearrangement to the N-acylurea byproduct. Using an additive like HOBt is a standard practice to ensure high-yield amide synthesis.[5]
-
4-Dimethylaminopyridine (DMAP): DMAP can be used as a catalyst, particularly in sterically hindered couplings. It functions as a highly nucleophilic acylation catalyst. However, for this specific synthesis, HOBt is generally sufficient and more commonly employed to prevent side reactions.
Caption: Role of HOBt in preventing N-acylurea side product formation.
Frequently Asked Questions (FAQs)
-
Q: Which solvent is best for this reaction?
-
A: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) is an excellent first choice due to its ability to dissolve the starting materials and its inertness. Tetrahydrofuran (THF) and acetonitrile (ACN) are also suitable alternatives. Avoid protic solvents like alcohols, as they will react with the activated intermediates.
-
-
Q: How do I monitor the progress of the reaction?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting materials (cyanoacetic acid and 2-methylcyclohexylamine). The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, more non-polar spot for the amide product is prominent. A typical eluent system for TLC would be a mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio).
-
-
Q: What is the best method for purifying the final product?
-
A: After an aqueous workup (see protocol below), flash column chromatography on silica gel is the standard and most effective method for obtaining a highly pure product. Based on TLC analysis, an eluent system of ethyl acetate in hexanes will likely provide good separation. If the final product is a stable solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used as a final purification step.
-
Optimized Experimental Protocol
This protocol utilizes EDC and HOBt to ensure a high yield and straightforward purification.
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale |
| Cyanoacetic Acid | 1.0 eq | Limiting Reagent |
| 2-Methylcyclohexylamine | 1.1 eq | Slight excess to ensure full conversion of the acid |
| EDC | 1.2 eq | Ensures complete activation of the carboxylic acid |
| HOBt | 1.1 eq | Suppresses N-acylurea formation |
| Solvent | Anhydrous DCM | Good solubility, aprotic, and easy to remove |
| Temperature | 0 °C to Room Temp. | Controls initial activation, allows reaction to complete |
| Reaction Time | 12-18 hours | Allows for completion, especially with steric hindrance |
| Expected Yield | >85% | Based on optimized conditions |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add cyanoacetic acid (1.0 eq) and HOBt (1.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M with respect to the cyanoacetic acid. Stir the mixture until all solids are dissolved.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes. You may observe the mixture becoming slightly cloudy.
-
Amine Addition: Add 2-methylcyclohexylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM.
-
Workup - Washes: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess amine and any remaining EDC)
-
Saturated NaHCO₃ solution (to neutralize the acid wash and remove unreacted cyanoacetic acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
References
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Reich, H. J. (n.d.). Amide Synthesis. University of Wisconsin. Retrieved from [Link]
-
Ashenhurst, J. (2018). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Synthesis of Amides. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion in Cyanoacetamide Condensation Reactions
Welcome to the Technical Support Center for Cyanoacetamide Condensation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, in these pivotal carbon-carbon bond-forming reactions. Our focus is on the widely utilized Knoevenagel condensation, a cornerstone of synthetic organic chemistry for creating α,β-unsaturated products.[1][2][3][4]
This resource moves beyond simple procedural lists to explain the why behind experimental choices, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Knoevenagel condensation with cyanoacetamide is showing low to no product formation. Where should I start my investigation?
A: Low or no yield in a Knoevenagel condensation is a common issue that can typically be traced back to one of three core areas: the reactants' integrity, the catalyst's activity, or the reaction conditions. A systematic approach is crucial for efficient troubleshooting.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Detailed Breakdown:
-
Purity of Reactants:
-
Aldehyde/Ketone: Aldehydes, especially aromatic ones, can oxidize to carboxylic acids upon prolonged storage. Verify the purity via NMR or IR spectroscopy. Impurities can neutralize the basic catalyst.
-
Cyanoacetamide: While generally stable, ensure it is dry and free from contaminants. The acidity of the active methylene group is critical for the reaction to proceed.[5]
-
-
Catalyst Inefficiency:
-
Choice of Catalyst: Weak bases like piperidine, pyridine, or triethylamine are standard.[5][6] Using a strong base (e.g., NaOH, KOH) can lead to undesired side reactions, such as the self-condensation of the aldehyde (an aldol reaction).[3]
-
Catalyst Degradation: Amine-based catalysts can degrade over time. Using a fresh bottle or a recently purified batch is a quick and effective troubleshooting step.[7]
-
Catalyst Loading: Ensure the correct catalytic amount is used. Typically, 5-10 mol% is sufficient.[8] Excess catalyst can sometimes promote side product formation.[7]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical as it influences reactant solubility, stabilizes intermediates, and can modulate catalyst activity.[1] Protic solvents like ethanol are common and effective.[7][9] However, polar aprotic solvents such as DMF or acetonitrile can sometimes accelerate the reaction and improve yields.[1][10]
-
Temperature: Many Knoevenagel condensations proceed efficiently at room temperature.[11] However, if the conversion is low, gentle heating (e.g., 40–80°C) can significantly increase the reaction rate.[7] Conversely, excessive heat can promote side reactions.
-
Q2: I'm observing the formation of multiple products or significant impurities. What are the likely side reactions and how can I mitigate them?
A: The formation of multiple products often points to competing reaction pathways. Understanding the mechanism helps in diagnosing and suppressing these side reactions.
The Knoevenagel Condensation Mechanism:
The reaction proceeds in two main stages: a nucleophilic addition to form a β-hydroxy intermediate, followed by dehydration to yield the α,β-unsaturated product.[1][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6288264B1 - Process for preparing cyanoacetamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
Preventing hydrolysis of cyano group in 2-cyano-N-(2-methylcyclohexyl)acetamide
Topic: Preventing Hydrolysis of the Cyano Group in 2-cyano-N-(2-methylcyclohexyl)acetamide Ticket ID: CYANO-PROTECT-001 Status: Open for Resolution[1]
Executive Summary & Chemical Context
The Challenge: You are working with This compound .[1] The structural integrity of the cyano group (-CN) is critical for your downstream applications, yet it is thermodynamically unstable in the presence of water, acids, or bases.
The Mechanism of Failure:
The methylene group (
-
Acidic Hydrolysis: Protonation of the nitrogen makes the carbon highly electrophilic.
-
Basic Hydrolysis: Formation of the enolate can lead to hydration of the nitrile to a primary amide (partial hydrolysis) or carboxylic acid (total hydrolysis).
Visualizing the Threat: Hydrolysis Pathways
The following diagram illustrates the chemical pathways you must avoid. The goal is to maintain the Nitrile (Target) state and prevent the cascade toward the Carboxylic Acid .
Figure 1: The thermodynamic slide from the desired nitrile to the unwanted acid. Preventing the first hydration step is the primary objective.
Module 1: Synthesis Protocol (Prevention at Source)
The most common cause of hydrolysis is "wet" synthesis conditions. The reaction between ethyl cyanoacetate and 2-methylcyclohexylamine is an aminolysis reaction.[1] It must be kinetically controlled to favor the ester attack over the nitrile attack.
Optimized Synthesis Workflow
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous Ethanol or Methanol | Water acts as a competing nucleophile.[1] Using anhydrous alcohols prevents hydration.[1] |
| Temperature | High heat ( | |
| Stoichiometry | 1.0 eq Ester : 1.1 eq Amine | Slight excess of amine drives the reaction to completion without requiring harsh heating. |
| Atmosphere | Nitrogen / Argon | Prevents absorption of atmospheric moisture during the reaction. |
Step-by-Step Procedure
-
Preparation: Charge a flame-dried flask with Ethyl Cyanoacetate (1.0 eq) and Anhydrous Ethanol (5 mL per mmol).
-
Addition: Cool the solution to
. Add 2-methylcyclohexylamine (1.1 eq) dropwise over 15 minutes.-
Note: The reaction is exothermic. Rapid addition can cause local heating spikes that damage the nitrile.
-
-
Reaction: Allow to warm to room temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check via TLC (EtOAc:Hexane).[1] The ester spot should disappear.
-
-
Crystallization: If the product precipitates, filter immediately. If not, concentrate the solvent in vacuo at
.
Module 2: Workup & Purification (The Danger Zone)
This is where 60% of users fail.[1] Standard acid washes used to remove excess amine can inadvertently catalyze the Pinner reaction (acid hydrolysis of nitrile).
Safe Workup Decision Matrix
Figure 2: Decision tree for isolating the product without exposing the nitrile to strong mineral acids.[1]
Critical Guidelines
-
Avoid HCl/H2SO4: Strong mineral acids protonate the nitrile nitrogen rapidly.
-
Use Citric Acid: If you must remove excess amine, use 5% Citric Acid or 0.5M Acetic Acid .[1] These are strong enough to protonate the amine but generally too weak to hydrolyze the nitrile at room temperature [1].
-
pH Limits: Maintain aqueous phases between pH 4 and pH 9 . Exceeding these limits drastically increases hydrolysis rates.[1]
Frequently Asked Questions (Troubleshooting)
Q1: My product solidified into a "brick" inside the flask. What happened?
-
Diagnosis: This is likely polymerization or rapid precipitation of the pure product. Cyanoacetamides can undergo Knoevenagel-type self-condensation if the concentration is too high or base is present.[1]
-
Fix: Use more solvent (dilution) during synthesis. If it is pure product, simply break it up and filter.[1] Check melting point (Target: ~119-121°C for analogous cyanoacetamides [2]).
Q2: The NMR shows a broad singlet at
-
Diagnosis: Hydrolysis has occurred. The broad singlet is likely a primary amide proton (
).[1] -
Root Cause: You likely used an aqueous acid wash or heated the reaction too long in non-anhydrous conditions.
-
Resolution: You cannot reverse hydrolysis. You must repurify via recrystallization (EtOH) to separate the amide impurity from the nitrile, or restart with anhydrous reagents.
Q3: Can I use DMF as a solvent?
-
Advisory: Yes, but removing DMF requires aqueous washes or high heat, both of which endanger the nitrile. Ethanol is superior because it can be removed via rotary evaporation at low temperatures.[1]
References
-
Master Organic Chemistry. (2026).[1] The pKa Table Is Your Friend. Retrieved from [Link]
-
NIH PubChem. (2026).[1] 2-Cyanoacetamide Compound Summary. Retrieved from [Link]
-
Organic Syntheses. (1929).[1] Cyanoacetamide Synthesis. Org. Synth. 1929, 9, 36. Retrieved from [Link][1][2]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Contextual grounding for nitrile hydrolysis mechanisms).
Sources
Validation & Comparative
Crystallographic Profiling of N-Substituted Cyanoacetamides: A Comparative Structural Guide
Executive Summary
N-substituted cyanoacetamides (
This guide objectively compares the crystallographic performance —defined here as lattice stability, diffraction quality, and supramolecular predictability—of N-substituted cyanoacetamides against their unsubstituted parent compounds and alkyl-analogs. Analysis of recent X-ray data reveals that while unsubstituted cyanoacetamides favor centrosymmetric dimer packing, N-substitution (particularly N-aryl) drives a shift toward non-centrosymmetric helical chains, significantly altering solubility and bioavailability profiles.
Part 1: Structural Landscape & Comparative Analysis
The Core Comparison: Substituent Effects on Packing
The "performance" of a crystal system in drug development is often measured by its density (correlated with stability) and its ability to form predictable hydrogen-bond networks.
| Feature | Unsubstituted Cyanoacetamide (Baseline) | N-Alkyl Cyanoacetamides (Alternative A) | N-Aryl Cyanoacetamides (Alternative B) |
| Crystal System | Monoclinic ( | Often Orthorhombic / Low Symmetry | Monoclinic or Triclinic |
| Dominant Motif | Cyclic Dimers ( | C(4) Chains . Steric bulk prevents dimer formation; molecules align in catemers. | Layered Stacking . |
| Crystallizability | High. Forms block-like crystals easily. | Low to Moderate. Long alkyl chains often lead to waxy solids or disorder. | High. Rigid aromatic rings facilitate lattice interlocking. |
| Density ( | ~1.40 g/cm³ | ~1.15 - 1.25 g/cm³ (Lower packing efficiency) | ~1.30 - 1.45 g/cm³ (High packing efficiency) |
Quantitative Data: Unit Cell Comparison
The following table contrasts the crystallographic parameters of the parent compound against specific N-substituted derivatives derived from recent structural studies.
Table 1: Comparative Crystallographic Data
| Compound | Formula | Space Group | Unit Cell Dimensions (Å) | Packing Motif | Ref |
| Cyanoacetamide | [1] | ||||
| (R)-2-Cyano-N-(1-phenylethyl)acetamide | [2] | ||||
| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Bifurcated | [3] |
Analysis:
-
The "Dimer Breaker" Effect: The introduction of the chiral phenylethyl group [2] breaks the centrosymmetric dimer observed in the parent compound [1]. Instead of the stable
ring, the structure adopts a chain motif. -
Chirality & Space Groups: The use of chiral amines (e.g., methylbenzylamine) forces crystallization in non-centrosymmetric space groups (like
), which is crucial for resolving absolute configuration in drug synthesis.
Part 2: Experimental Protocol
To replicate these results or crystallize novel derivatives, follow this self-validating workflow.
Synthesis & Crystallization Workflow
Unlike standard amides, the active methylene group (
Step-by-Step Protocol:
-
Synthesis: React ethyl cyanoacetate with the appropriate amine (1:1 molar ratio) in ethanol at reflux (2-4 h).
-
Isolation: Cool to room temperature. If oil forms (common with N-alkyls), induce nucleation by scratching or adding a seed crystal of the parent amide.
-
Purification (Critical): Recrystallize from Ethanol/Water (4:1) .
-
Why? Pure ethanol often yields needles unsuitable for X-ray. The addition of water slows evaporation and increases crystal thickness.
-
-
Crystal Mounting:
-
Check optical extinction under a polarizing microscope.
-
Validation: If the crystal remains dark upon rotation (isotropic), it is likely cubic or amorphous/glassy; do not mount.
-
-
Data Collection:
-
Temperature: 100 K (Cryostream).
-
Reasoning: N-substituted chains possess high thermal vibration parameters (
). Cooling is mandatory to resolve the terminal carbons.
-
Visualization: Crystallization Logic
Figure 1: Decision tree for crystallizing difficult N-substituted amides. Note the "Polarization Check" loop to prevent wasting beamtime on amorphous solids.
Part 3: Mechanistic Insights (Causality)
Why do N-substituted cyanoacetamides perform differently than their alternatives? The answer lies in Supramolecular Synthon Competition .
The H-Bonding Hierarchy
In the crystal lattice, three acceptors compete for the single strong donor (
-
Amide Oxygen (
): The strongest acceptor (Best electrostatic potential). -
Cyano Nitrogen (
): A weaker acceptor, often involved in secondary interactions. - -System (Aryl): Only relevant in N-aryl derivatives.
In unsubstituted cyanoacetamide, the sterics allow the formation of a dimer where two molecules pair up (
Synthon Logic Diagram
Figure 2: The hierarchy of supramolecular interactions. N-substitution forces the transition from discrete dimers to infinite chains.
Part 4: References
-
Chieh, P. C., & Trotter, J. (1970). Crystal structure of cyanoacetamide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 184-188.
-
Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide.[3] Acta Crystallographica Section E: Structure Reports Online, 69(5), o653.
-
Vázquez-Vázquez, E., et al. (2012). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E, 68, o3365.
-
[Link]
-
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- 1. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | MDPI [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
